molecular formula C26H24N2O3 B4265973 2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide

2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide

Cat. No. B4265973
M. Wt: 412.5 g/mol
InChI Key: ACYIUDSATPXRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is also known as ethylphenidate or EPH, and it belongs to the class of phenidate derivatives.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide involves the inhibition of dopamine and norepinephrine reuptake. This results in increased levels of these neurotransmitters in the brain, which can lead to improved cognitive function, increased alertness, and decreased fatigue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide include increased dopamine and norepinephrine levels in the brain, improved cognitive function, increased alertness, and decreased fatigue. However, prolonged and excessive use of this compound can lead to adverse effects such as addiction, anxiety, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide in lab experiments include its ability to selectively inhibit dopamine and norepinephrine reuptake, its relative ease of synthesis, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential for abuse, its adverse effects on the cardiovascular system, and the need for strict control over its use and distribution.

Future Directions

There are several future directions for research on 2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide. These include:
1. Investigation of the potential therapeutic applications of this compound in the treatment of cognitive disorders, addiction, and other neurological conditions.
2. Development of new synthesis methods to improve the yield and purity of the product.
3. Study of the long-term effects of this compound on the brain and the cardiovascular system.
4. Investigation of the potential of this compound as a tool for studying the mechanisms of dopamine and norepinephrine reuptake inhibition.
5. Development of new analogs of this compound with improved pharmacological properties.
Conclusion:
In conclusion, 2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, which can lead to improved cognitive function, increased alertness, and decreased fatigue. However, its prolonged and excessive use can lead to adverse effects such as addiction, anxiety, and cardiovascular problems. Further research is needed to fully understand the potential of this compound and its analogs for therapeutic applications and as tools for studying the mechanisms of dopamine and norepinephrine reuptake inhibition.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders. In pharmacology, it has been studied as a potential drug for the treatment of cocaine addiction. In neuroscience, it has been used as a tool to study the mechanisms of dopamine and norepinephrine reuptake inhibition.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-4-28(18-10-6-5-7-11-18)26(29)21-17-24(27-23-13-9-8-12-20(21)23)22-16-19(30-2)14-15-25(22)31-3/h5-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYIUDSATPXRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethoxyphenyl)-N-ethyl-N-phenyl-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.